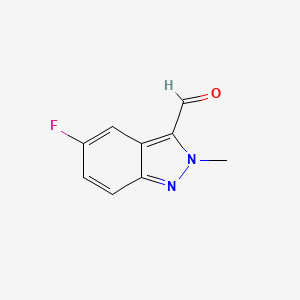
4,6,7-Trichloro-2-methylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,7-Trichloro-2-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline familyThe presence of chlorine atoms at positions 4, 6, and 7, along with a methyl group at position 2, makes this compound unique and of significant interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trichloro-2-methylquinazoline typically involves the chlorination of 2-methylquinazoline. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
化学反应分析
Types of Reactions: 4,6,7-Trichloro-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, quinazolinones, and other heterocyclic compounds .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
作用机制
The mechanism of action of 4,6,7-Trichloro-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby blocking the active sites and preventing substrate binding. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
相似化合物的比较
- 4,6-Dichloro-2-methylquinazoline
- 4,7-Dichloro-2-methylquinazoline
- 6,7-Dichloro-2-methylquinazoline
Comparison: Compared to its analogs, 4,6,7-Trichloro-2-methylquinazoline exhibits higher reactivity and selectivity due to the presence of three chlorine atoms. This unique substitution pattern enhances its chemical stability and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C9H5Cl3N2 |
|---|---|
分子量 |
247.5 g/mol |
IUPAC 名称 |
4,6,7-trichloro-2-methylquinazoline |
InChI |
InChI=1S/C9H5Cl3N2/c1-4-13-8-3-7(11)6(10)2-5(8)9(12)14-4/h2-3H,1H3 |
InChI 键 |
JYRCKWYSDCDJHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


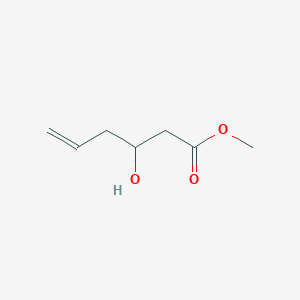
![2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)
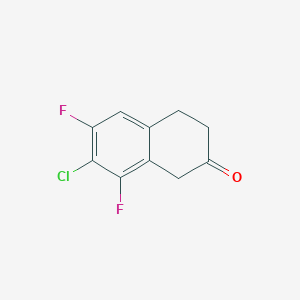
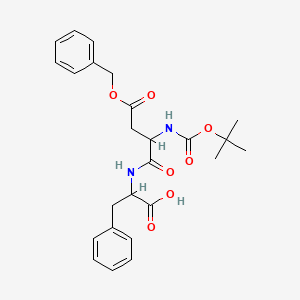
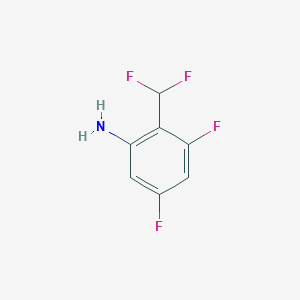
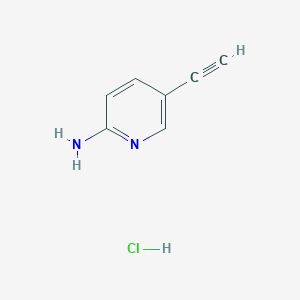
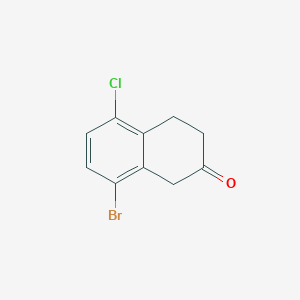
![Ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660038.png)
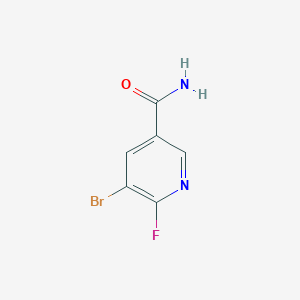
![2,7-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660042.png)
